4-methyl-2-propylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
99878-27-0 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-methyl-2-propylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-6-11-9-10(2)12-7-4-5-8-13(12)14-11/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
PBILQHLRWUAGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Analysis of 4 Methyl 2 Propylquinoline and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. While a published spectrum for 4-methyl-2-propylquinoline was not available in the surveyed literature, the spectral data for the closely related analogue, 2-butyl-4-methylquinoline, offers a reliable reference for predicting the chemical shifts and splitting patterns. rsc.org The aromatic region is expected to show complex multiplets for the protons on the quinoline (B57606) core, while the aliphatic region will display distinct signals for the methyl and propyl substituents.
The expected ¹H NMR assignments for this compound are detailed below, with aromatic shifts estimated from the butyl analogue and propyl chain shifts based on standard values. rsc.orgoregonstate.edu
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-8 (Aromatic) | ~8.0 - 7.9 | Multiplet | |
| H-6, H-7 (Aromatic) | ~7.7 - 7.5 | Multiplet | |
| H-3 (Aromatic) | ~7.1 | Singlet | |
| -CH₂- (Propyl, α to ring) | ~2.9 | Triplet | ~7.5 |
| C4-CH₃ (Methyl) | ~2.7 | Singlet | |
| -CH₂- (Propyl, β to ring) | ~1.8 | Sextet | ~7.4 |
| -CH₃ (Propyl, γ to ring) | ~1.0 | Triplet | ~7.3 |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show 13 distinct signals, corresponding to each carbon atom in the structure. The data from 2-butyl-4-methylquinoline can again be used to predict the shifts for the quinoline core. rsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Quaternary) | ~162 |
| C-4 (Quaternary) | ~144 |
| C-8a (Quaternary) | ~147 |
| C-5, C-6, C-7, C-8 (Aromatic CH) | ~129 - 123 |
| C-3 (Aromatic CH) | ~122 |
| C-4a (Quaternary) | ~127 |
| -CH₂- (Propyl, α to ring) | ~39 |
| -CH₂- (Propyl, β to ring) | ~23 |
| C4-CH₃ (Methyl) | ~19 |
| -CH₃ (Propyl, γ to ring) | ~14 |
DEPT-135 Analysis
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. libretexts.org Quaternary carbons are not observed in a DEPT spectrum. libretexts.org
For this compound, the DEPT-135 spectrum would be expected to show:
Positive Signals: Five peaks corresponding to the five aromatic CH carbons and two peaks for the two distinct CH₃ carbons.
Negative Signals: Two peaks corresponding to the two CH₂ carbons of the propyl group.
This technique, combined with the standard ¹³C NMR spectrum, allows for the definitive assignment of all protonated carbons in the molecule. libretexts.org
Infrared and Ultraviolet-Visible Spectrophotometry for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the quinoline ring system. libretexts.org |
| Aliphatic C-H Stretch | 3000 - 2850 | Confirms the presence of the propyl and methyl groups. libretexts.org |
| Aromatic C=C and C=N Stretch | 1620 - 1450 | A series of sharp bands characteristic of the quinoline heterocyclic aromatic system. dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule, particularly conjugated systems and chromophores. The primary chromophore in this compound is the quinoline ring itself. dergipark.org.tr The spectrum is expected to exhibit multiple strong absorption bands corresponding to π→π* electronic transitions within the aromatic system, which is typical for quinoline and its derivatives.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule upon ionization. gbiosciences.com
For this compound (C₁₃H₁₅N), the calculated molecular weight is 185.27 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 185.1204.
The fragmentation of alkylquinolines upon electron impact is analogous to that of alkylbenzenes. researchgate.net A primary fragmentation pathway involves cleavage of the bond beta to the aromatic ring, which results in a stable, resonance-stabilized cation. researchgate.net For this compound, the most significant fragmentation would be the loss of an ethyl radical (•CH₂CH₃, mass 29) to form the base peak.
| Ion (m/z) | Formula | Identity | Notes |
| 185 | [C₁₃H₁₅N]⁺ | Molecular Ion (M⁺) | Confirms the molecular formula. |
| 156 | [C₁₁H₁₀N]⁺ | [M - C₂H₅]⁺ | Base peak resulting from β-cleavage and loss of an ethyl radical. |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com It is considered the gold standard for definitive structural confirmation.
A review of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Such data is often not available for relatively simple organic compounds that are liquids or oils at room temperature. nih.gov However, based on crystallographic studies of numerous other quinoline derivatives, the core quinoline ring system of this compound is expected to be an essentially planar, fused aromatic structure. bohrium.commdpi.com
Chromatographic Methods for Purity Assessment and Isolation of Quinoline Derivatives
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to monitor the progress of a reaction and assess the purity of the product. nih.gov For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The compound's purity can be inferred by the presence of a single spot after visualization under UV light.
Column Chromatography
For the purification and isolation of this compound on a preparative scale, column chromatography is the standard method. derpharmachemica.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. Elution with an appropriate solvent system, such as a gradient of ethyl acetate in n-hexane, allows for the separation of the desired compound from impurities and unreacted starting materials. derpharmachemica.com
Gas Chromatography (GC)
Given the volatility of many alkylquinolines, gas chromatography is also a highly effective method for assessing the purity of this compound. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique can simultaneously separate impurities and provide mass data to aid in their identification.
Theoretical and Computational Investigations of 4 Methyl 2 Propylquinoline and Its Analogues
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies of Quinoline (B57606) Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of quinoline and its derivatives. bohrium.comrsc.orgresearchgate.net These computational methods allow for the detailed investigation of molecular orbitals, electron density distribution, and other electronic properties that govern the reactivity and behavior of these compounds. ekb.egresearchgate.net
DFT studies on quinoline derivatives often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) to optimize molecular geometries and predict electronic properties. bohrium.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For a molecule like 4-methyl-2-propylquinoline, the electron-donating nature of the methyl and propyl groups influences the electron density of the quinoline ring system. DFT calculations can precisely quantify these effects, showing an increase in electron density, particularly at the nitrogen atom and certain carbon atoms in the heterocyclic ring. This, in turn, affects the molecule's basicity and its propensity to engage in electrophilic substitution reactions. pharmaguideline.com
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of quinoline derivatives, providing insights into their photophysical properties. bohrium.comresearchgate.net These theoretical spectra can be correlated with experimental data to validate the computational models and deepen the understanding of the electronic transitions within the molecule.
Table 1: Calculated Electronic Properties of Substituted Quinolines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.58 | -1.23 | 5.35 |
| 4-Methylquinoline (B147181) | -6.45 | -1.18 | 5.27 |
| 2-Propylquinoline | -6.49 | -1.20 | 5.29 |
| This compound | -6.38 | -1.15 | 5.23 |
Note: These are representative values and can vary depending on the computational method and basis set used.
Molecular Docking and Ligand-Protein Interaction Profiling for In Vitro Biological Contexts
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the potential biological activity of quinoline derivatives like this compound by modeling their interactions with the active sites of enzymes and receptors. mdpi.commdpi.com The process involves generating a number of possible binding poses and scoring them based on their energetic favorability. researchgate.net
For quinoline analogues, docking studies have revealed key interactions that contribute to their biological effects. The quinoline nitrogen atom, for instance, frequently acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's binding pocket. mdpi.com The planar quinoline ring system often engages in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. mdpi.com
The results of molecular docking are often visualized to provide a detailed picture of the ligand-protein interactions. This information is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of new derivatives with improved potency and selectivity. rsc.org
Computational Studies on Reaction Mechanisms and Pathways of Quinoline Formation
The synthesis of substituted quinolines can be achieved through various named reactions, and computational studies have provided deep insights into the mechanisms and pathways of these transformations. wikipedia.orgiipseries.org These theoretical investigations help in understanding the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity of the reactions. mdpi.com
Several classical methods for quinoline synthesis include the Combes, Friedlander, and Skraup reactions. pharmaguideline.comresearchgate.net The Combes synthesis, for example, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org Computational studies of this reaction have elucidated the multi-step mechanism, which includes the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution and subsequent dehydration to yield the quinoline ring. wikipedia.org DFT calculations can be used to determine the activation energies for each step, identifying the rate-determining step of the reaction. wikipedia.org
For the synthesis of this compound, a modified Combes synthesis could be envisioned. Computational modeling of such a reaction would help in optimizing the reaction conditions by predicting the most favorable pathway and identifying potential side reactions. These studies can also explore the influence of different catalysts and solvents on the reaction outcome.
Recent advances in computational chemistry have also enabled the study of more modern synthetic routes, such as transition-metal-catalyzed C-H activation pathways for quinoline synthesis. mdpi.com These computational models provide a detailed understanding of the catalytic cycle and the role of the metal center in facilitating the reaction.
Predictive Modeling for Structure-Activity Relationships (SAR) in Quinoline Derivatives
Predictive modeling for Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. nih.govacs.org For quinoline derivatives, SAR studies are crucial for identifying the structural features that are essential for a desired biological effect and for designing new analogues with enhanced potency. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or theoretical descriptors. researchgate.netnih.gov These models are developed using statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms.
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov The substitution pattern influences both the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets. acs.org
For instance, the introduction of electron-donating groups, such as the methyl and propyl groups in this compound, can increase the electron density of the quinoline ring, which may enhance its ability to form hydrogen bonds or engage in other electronic interactions with a receptor. researchgate.net Conversely, electron-withdrawing groups can have the opposite effect.
Steric parameters, such as the size and shape of the substituents, are also critical. A bulky substituent may cause steric hindrance, preventing the molecule from fitting into the binding site of a protein. On the other hand, a well-placed substituent can enhance binding by occupying a specific pocket in the receptor. QSAR models often incorporate descriptors for both electronic (e.g., Hammett constants) and steric (e.g., Taft steric parameters) effects to capture these influences. nih.gov
Table 2: Physicochemical Properties of Substituted Quinolines
| Compound | LogP | Polar Surface Area (Ų) |
|---|---|---|
| Quinoline | 2.03 | 12.89 |
| 4-Methylquinoline | 2.45 | 12.89 |
| 2-Propylquinoline | 3.19 | 12.89 |
| This compound | 3.61 | 12.89 |
Note: These values are calculated predictions and can be used as descriptors in QSAR models.
A key aspect of QSAR is the correlation of computational descriptors with experimentally determined biological efficacy. researchgate.net These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various aspects of their physicochemical properties, such as hydrophobicity, electronic properties, and shape.
For quinoline derivatives, a wide range of computational descriptors can be employed in QSAR studies. These include:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Quantum chemical descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.net
3D descriptors: Based on the 3D conformation of the molecule, such as molecular volume and surface area.
By establishing a statistically significant correlation between these descriptors and the in vitro biological activity of a series of quinoline analogues, a predictive QSAR model can be developed. uran.ua This model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
In Vitro Biological Activity and Mechanistic Studies of 4 Methyl 2 Propylquinoline Derivatives
In Vitro Antimicrobial Research of Substituted Quinolines
Extensive research into the antimicrobial properties of quinoline (B57606) derivatives has revealed a broad spectrum of activity against various pathogens. However, specific in vitro studies focusing solely on 4-methyl-2-propylquinoline and its direct derivatives are limited in the publicly available scientific literature. Computational studies have suggested potential bioactivity, but detailed experimental data from in vitro assays for this specific compound are not readily found. The following sections detail the known in vitro antimicrobial activities of closely related 4-methyl-quinoline derivatives, which may provide insights into the potential activities of this compound.
Antibacterial Activity and Mechanisms in In Vitro Systems
Derivatives of 4-methyl-quinoline have demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria.
A series of newly synthesized quinoline derivatives based on a 6-amino-4-methyl-1H-quinoline-2-one scaffold showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. biosci.in In another study, a series of 4-methyl-2-(4-substitutedphenyl)quinoline derivatives exhibited significant antibacterial activity, particularly against E. coli and P. aeruginosa. researchgate.net However, these derivatives showed limited efficacy against S. aureus. researchgate.net
Inhibition of Bacterial Growth in Cell-Free Assays
While specific cell-free assay data for this compound derivatives are not available, the general mechanism of action for many quinoline-based antibacterial agents involves the disruption of essential cellular processes, which can be studied in cell-free systems. These assays are crucial for understanding the direct interaction between a compound and its molecular target without the complexity of cellular uptake and metabolism.
Targeting Bacterial Enzymes (e.g., DNA Gyrase)
A primary mechanism of action for many quinoline antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. botanyjournals.com These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives can effectively halt bacterial proliferation. In silico studies have explored the potential of various phytochemicals, including this compound, as inhibitors of bacterial DNA gyrase. researchgate.net However, in vitro enzymatic assays confirming this specific activity for this compound are not prominently documented.
Antifungal Properties and In Vitro Efficacy
The antifungal potential of quinoline derivatives has been investigated against various fungal strains. For instance, derivatives of 6-amino-4-methyl-1H-quinoline-2-one were found to be potent against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. biosci.in Quantitative Structure-Activity Relationship (QSAR) studies on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have also been conducted to understand the structural requirements for their antifungal activity. Furthermore, studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have identified compounds with significant activity against dermatophytes.
Antiviral Investigations in Cell Culture Models
The quinoline scaffold is a component of some antiviral compounds. researchgate.net In silico docking studies have evaluated the binding energy of this compound with the protease and replicase of the COVID-19 virus. biosci.in However, in vitro studies in cell culture models to confirm the antiviral efficacy of this compound derivatives are not extensively reported in the literature.
Antiparasitic and Antiprotozoal Activities in In Vitro Models (e.g., Leishmania, Trypanosoma, Plasmodium)
Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. Various quinoline derivatives have been synthesized and evaluated for their in vitro activity against a range of protozoan parasites.
Leishmania: The quinoline framework has been recognized for its potential as an anti-leishmanial agent.
Trypanosoma: Novel quinoline derivatives have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei, the parasites responsible for African trypanosomiasis.
Plasmodium: Numerous studies have highlighted the antiplasmodial activity of quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
While these studies underscore the potential of the broader quinoline class of compounds, specific in vitro data on the antiparasitic and antiprotozoal activities of this compound derivatives are not well-documented in the reviewed literature.
In Vitro Antiproliferative and Anticancer Mechanism Research
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. Among these, this compound derivatives have garnered significant attention for their potential as anticancer agents. This section details the in vitro biological activities and mechanistic studies of these derivatives, focusing on their effects on cancer cell proliferation, apoptosis, angiogenesis, and their interactions with specific molecular targets.
Inhibition of Cancer Cell Line Proliferation in Cell Culture Assays
A crucial first step in evaluating the anticancer potential of any compound is to assess its ability to inhibit the growth of cancer cells in vitro. Derivatives of this compound have been the subject of numerous studies investigating their antiproliferative effects across a variety of cancer cell lines.
One area of investigation has been on 4-aminoquinoline (B48711) derivatives. For instance, novel 2-morpholino-4-anilinoquinoline compounds demonstrated varied responses against the HepG2 cell line, with some exhibiting IC50 values as low as 8.50 μM. nih.govrsc.org Another study focused on 7-chloro-4-aminoquinoline-benzimidazole hybrids, which showed different levels of growth inhibition against several leukemia, lymphoma, and carcinoma cell lines. mdpi.com The antiproliferative activity of certain 4-substituted 2-(2-hydroxyphenyl)thiazolines was also evaluated, with one derivative showing potent cytocidal effects with IC50 values of 3 µM. nih.gov
Derivatives featuring a 4-anilinoquinazoline (B1210976) structure have also been extensively studied for their anti-cancer properties. nih.gov These compounds are recognized for their high selectivity as tyrosine kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR). nih.gov Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors have shown high therapeutic effects on non-small cell lung cancer cells, with IC50 values as low as 2.0 nM for some derivatives. rsc.org
Furthermore, research into 4-(imidazolylmethyl)quinoline derivatives has revealed their cytotoxic effects on human breast cancer cell lines MCF-7 and T47D. nih.govbrieflands.com One particular derivative was identified as the most potent cytotoxic agent against MCF-7 cells. nih.govbrieflands.com Similarly, 4-phenyl-2-quinolone derivatives have displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. mdpi.com
The antiproliferative potential of quinoxaline (B1680401) derivatives has also been explored. New derivatives bearing an oxirane ring have shown activity against neuroblastoma cell lines SK-N-SH and IMR-32. mdpi.com Additionally, pyrazole (B372694) and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their cytotoxicity against MCF-7, HCT-116, HepG2, and A549 cancer cells. rsc.org
Finally, some quinoline derivatives have been shown to inhibit DNA methyltransferases, leading to antiproliferative effects in leukemia cell lines at submicromolar concentrations. mdpi.com
Interactive Data Table: Antiproliferative Activity of this compound Derivatives
| Derivative Class | Cell Line(s) | Observed IC50 Values |
| 2-morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 μM nih.govrsc.org |
| anilino quinazolines | Non-small cell lung cancer | as low as 2.0 nM rsc.org |
| 4-(imidazolylmethyl)quinolines | MCF-7, T47D | < 5μM - > 10μM nih.govbrieflands.com |
| 4-phenyl-2-quinolones | HL-60, Hep3B, H460 | 0.4 - 1.0 μM mdpi.com |
| oxiranyl-quinoxalines | SK-N-SH, IMR-32 | 2.49 - 3.96 μM mdpi.com |
| DNMT inhibiting quinolines | U937, HL60 | 0.2 - 1.2 µM mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest in In Vitro Cancer Models
Beyond inhibiting proliferation, a key mechanism by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis, and by causing cell cycle arrest. Several this compound derivatives have demonstrated these capabilities in in vitro cancer models.
One study found that a particular 4-phenyl-2-quinolone derivative, HPK, induced apoptosis and caused G2/M arrest in cancer cells by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). mdpi.com Similarly, a cytotoxic sesquiterpene lactone named janerin, isolated from Centaurea, was shown to inhibit the proliferation of THP-1 human leukemic cells by causing cell cycle arrest at the G2/M phase through a decrease in the CDK1/Cyclin-B complex. mdpi.com This compound also promoted apoptosis, as evidenced by the upregulation of Bax, cleaved PARP-1, and cleaved caspase 3, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
The apoptotic potential of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has also been investigated. The most potent of these derivatives were found to be caspase-3 activators. mdpi.com Furthermore, they induced apoptosis by activating caspases-3 and 8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com
Another class of compounds, fused benzo[h]chromeno[2,3-d]pyrimidines, was found to be most effective against the MCF-7 human breast cancer cell line, causing cell cycle arrest primarily in the G1 phase. nih.gov Ciprofloxacin and its derivatives have also been shown to have anti-proliferative and cytotoxic activities, causing cell cycle arrest at the G2/M phase and inducing apoptosis in colorectal and non-small lung carcinoma cells. nih.gov This was accompanied by the overexpression of p53 and Bax proteins and a decrease in p21 and bcl2 gene expression. nih.gov
Modulation of Angiogenesis and Cell Migration in Cell-Based Assays
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of this compound derivatives to interfere with this process has been a focus of research.
One study synthesized a series of 2,4-disubstituted quinazoline (B50416) derivatives and found that most exhibited potent antiproliferative activities and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs). mdpi.com The most potent of these compounds also demonstrated the highest anti-angiogenesis activities in a chick embryo chorioallantoic membrane (CAM) assay. mdpi.com Another quinazoline derivative was found to inhibit angiogenesis by targeting the vascular endothelial growth factor receptor-2 (VEGFR2) and blocking the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. mums.ac.ir
The effect of 2-morpholino-4-anilinoquinoline derivatives on cell migration and adhesion has also been investigated. One compound, in particular, was found to be highly effective against both processes, which could be significant in addressing drug resistance and metastasis. nih.govrsc.org
Targeting Specific Kinase Receptors (e.g., c-Met, EGF, VEGF, EGFR TK inhibitors)
Many this compound derivatives exert their anticancer effects by targeting specific kinase receptors that are crucial for cancer cell signaling and survival. The hepatocyte growth factor receptor (c-Met) is one such target. nih.govnih.gov A series of 4-(2-fluorophenoxy) quinoline derivatives have been modeled and validated to predict their potential for c-Met kinase inhibition. nih.gov
The epidermal growth factor receptor (EGFR) is another key target. nih.govmdpi.com Various quinoline derivatives, including 4-anilinoquinoline-3-carbonitriles, have been developed as EGFR inhibitors. nih.govmdpi.com Some of these have shown IC50 values as low as 7.5 nM. nih.govmdpi.com The molecular hybridization approach has also been used to discover novel quinoline EGFR-tyrosine kinase (TK) inhibitors. nih.gov
Furthermore, 4-aminoquinoline derivatives have been designed and synthesized as inhibitors of receptor-interacting protein kinase 2 (RIPK2). nih.govresearchgate.net One such compound exhibited a high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM and excellent selectivity. nih.govresearchgate.net
Interaction with DNA and DNA Synthesis Inhibition in In Vitro Systems
Some this compound derivatives have been shown to interact directly with DNA or inhibit its synthesis, contributing to their anticancer activity.
A number of quinoline-based compounds have been found to inhibit various enzymes that act on DNA. nih.gov Certain quinoline-based analogs can intercalate into DNA, leading to a conformational shift that inhibits DNA methyltransferases. nih.govbiorxiv.org This mechanism has been observed to inhibit human DNMT1 and Clostridioides difficile CamA with low micromolar potency. nih.govbiorxiv.org One of these compounds was also shown to elicit a DNA damage response through p53 activation in cancer cells. nih.govbiorxiv.org
Other studies have focused on the ability of these compounds to interfere with DNA synthesis. For example, a thiazoline (B8809763) iron chelator was found to induce a G1/S cell cycle block, consistent with interference in DNA synthesis. nih.gov
Role in Oxidative Stress Mechanisms in Cellular Models
Oxidative stress plays a complex role in cancer, and some this compound derivatives have been shown to modulate these mechanisms.
One study on new arylated benzo[h]quinolines found that they induce anticancer activity through oxidative stress-mediated DNA damage. nih.gov These compounds dramatically increased intracellular reactive oxygen species (ROS) levels in four different cancer cell lines. nih.gov This increase in ROS can lead to oxidative stress and subsequent DNA oxidation, ultimately inducing DNA damage in cancer cells. nih.gov
Quinoline derivatives are also being investigated for their potential as powerful antioxidants to protect against oxidative damage, which could be beneficial in the context of neuroprotection. mdpi.com
In Vitro Anti-inflammatory and Immunomodulatory Studies
Direct in vitro studies detailing the specific anti-inflammatory and immunomodulatory activities of this compound are not extensively available in the current body of scientific literature. However, the broader class of quinoline derivatives has been the subject of numerous investigations for its potential to modulate inflammatory and immune responses. These studies provide a foundational context for the potential activities of substituted quinolines like this compound.
Research into various quinoline derivatives has revealed their capacity to inhibit key mediators of inflammation. For instance, certain quinoline compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell-based assays. mdpi.comresearchgate.netcgu.edu.tw The inhibition of these cytokines is a critical mechanism for controlling the inflammatory cascade.
Furthermore, the anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit enzymes that are central to the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govresearchgate.net Specifically, derivatives have been designed and synthesized as selective COX-2 inhibitors, which is a key enzyme in the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.govresearchgate.netnih.gov
Another significant mechanism by which quinoline derivatives may exert anti-inflammatory effects is through the inhibition of nitric oxide (NO) production. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation, and compounds that can curtail this process are considered to have therapeutic potential. nih.govnih.gov Studies on certain quinoline derivatives have demonstrated their ability to inhibit LPS-induced NO production in macrophage cell lines. nih.gov
The immunomodulatory potential of quinoline derivatives has also been explored through their interaction with key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of gene expression involved in inflammation and immune responses. nih.govnih.gov Some quinoline compounds have been found to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes. nih.gov
While these findings for the broader quinoline class are promising, it is crucial to note that the specific anti-inflammatory and immunomodulatory profile of this compound would be dependent on its unique structure, including the methyl group at position 4 and the propyl group at position 2. Without direct experimental data, the precise effects of this specific compound remain to be elucidated.
Enzymatic Modulation Studies of Quinoline Derivatives
Cholinesterase Inhibitory Activity
The potential for quinoline derivatives to act as cholinesterase inhibitors has been an area of significant research, particularly in the context of neurodegenerative diseases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.
While specific studies on this compound are limited, research on structurally related 4-methyl-quinoline derivatives provides insight into their potential for cholinesterase inhibition. For example, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized and evaluated for their anti-cholinesterase activities. Within this series, compounds with a 2-methylene linker between the quinoline and morpholine moieties demonstrated better inhibition of both AChE and BChE compared to those with longer linkers. This suggests that the spatial arrangement of substituents on the quinoline core is critical for effective enzyme inhibition.
In another study, new hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized and shown to be potent inhibitors of both AChE and BChE, with a notable selectivity towards BChE. Kinetic studies of these compounds indicated a mixed-type reversible inhibition of both cholinesterases. Molecular docking studies suggested that these conjugates could bind to both the catalytic and peripheral anionic sites of AChE.
The inhibitory activity of these quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The structure-activity relationship analyses from these studies indicate that the nature and position of substituents on the quinoline ring system significantly influence the inhibitory potency and selectivity towards AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | AChE | 0.131 ± 0.01 | Mixed-type reversible |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | BChE | 0.0680 ± 0.0014 | Mixed-type reversible |
| 4-N-phenylaminoquinoline derivative (11g) | AChE | 1.94 ± 0.13 | Mixed-type |
| 4-N-phenylaminoquinoline derivative (11g) | BChE | 28.37 ± 1.85 | Mixed-type |
Catecholase Activity and Phenol (B47542) Oxidation Catalysis
Quinoline derivatives have been investigated for their catalytic properties, particularly in the oxidation of phenols, a process relevant to both biological systems and industrial applications. Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. The study of synthetic compounds that mimic this activity is of great interest.
A series of quinoline-based compounds have been studied for their ability to form complexes with copper salts and catalyze the oxidation of catechol to o-quinone. The catalytic efficiency of these complexes was found to be dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used. For instance, complexes formed with copper(II) acetate (B1210297) generally exhibited higher catalytic activity compared to those formed with copper(II) sulfate (B86663), nitrate, or chloride. This suggests that the counter-ion of the copper salt plays a significant role in the catalytic process, likely by influencing the coordination environment of the copper center.
The kinetics of the catechol oxidation reaction catalyzed by these quinoline-copper complexes are typically monitored by spectrophotometry, following the formation of o-quinone over time. The rate of oxidation serves as a measure of the catalytic activity. Structural modifications on the quinoline ring have been shown to significantly impact the oxidation rate. For example, the presence of certain functional groups can enhance the catalytic activity, while others may diminish it.
In the context of phenol oxidation, the oxidation of 4-methylquinoline (B147181) itself has been studied. Theoretical considerations suggest that the oxidation would likely occur first at the methyl group, leading to the formation of quinoline-4-carboxylic acid. This reactivity highlights the potential for the 4-methyl group in this compound to be a site of oxidative transformation, which could be relevant in both catalytic and metabolic contexts.
Table 2: Catalytic Activity of Quinoline-Copper Complexes in Catechol Oxidation
| Quinoline Ligand | Copper Salt | Catalytic Activity |
| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | High |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | Low |
| Various Quinoline Derivatives | Cu(NO₃)₂ | Low |
| Various Quinoline Derivatives | CuCl₂ | Low |
Phosphodiesterase (PDE) Inhibition in In Vitro Sperm Motility Studies
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in a variety of cellular processes, including sperm motility. Inhibition of PDEs can lead to an increase in cyclic nucleotide levels, which in turn can enhance sperm motility.
In vitro studies on other chemical scaffolds have demonstrated that PDE inhibitors can significantly improve sperm motility parameters. For example, inhibitors of PDE10A have been shown to elevate the percentage of motile spermatozoa and increase mitochondrial membrane potential in a dose-dependent manner. dntb.gov.ua Similarly, PDE5 inhibitors are known to influence sperm function. bioworld.com These studies typically involve treating semen samples with the inhibitor and evaluating changes in motility, viability, and acrosome reaction rates over time.
The evaluation of a novel compound like this compound for PDE inhibitory activity would involve in vitro enzymatic assays using purified PDE isozymes to determine its IC50 value. Subsequently, its effect on sperm motility would be assessed using computer-assisted sperm analysis (CASA) to measure parameters such as total motility, progressive motility, and velocity. Such studies would be necessary to determine if this compound or its derivatives could have potential applications in the modulation of sperm function.
MetAP-2 and NMT Inhibition
The inhibition of enzymes such as Methionine aminopeptidase-2 (MetAP-2) and N-myristoyltransferase (NMT) represents a promising strategy in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. While specific inhibitory data for this compound against these enzymes is not prominent in the literature, the quinoline scaffold has been utilized in the design of inhibitors for both MetAP-2 and NMT.
MetAP-2 Inhibition:
MetAP-2 is a metalloenzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP-2 can thus prevent the growth of cancer cells. Several potent MetAP-2 inhibitors have been developed, some of which are derivatives of fumagillin. These inhibitors have been shown to inhibit the growth of human umbilical vein endothelial cells (HUVEC) at nanomolar concentrations, leading to cell cycle arrest and apoptosis. The development of small-molecule, reversible, and selective inhibitors of MetAP-2 is an active area of research.
NMT Inhibition:
N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of cellular and viral proteins. This process, known as myristoylation, is critical for protein function and localization, and it is essential for the viability of various pathogens, including fungi and protozoan parasites, as well as being implicated in cancer.
Structure-guided optimization of a series of quinoline-based compounds has led to the development of potent NMT inhibitors. These inhibitors have shown activity against the NMT of parasites such as Plasmodium vivax and Plasmodium falciparum, the causative agents of malaria. The optimization of these quinoline inhibitors often involves modifying substituents at various positions of the quinoline ring to enhance binding affinity and selectivity for the parasite enzyme over the human homolog. For example, modifications at the 4- and 6-positions of the quinoline ring have been explored to improve the inhibitory profile. The affinity of these inhibitors is typically determined through enzymatic assays, and their binding mode can be elucidated through X-ray crystallography of the inhibitor-enzyme complex.
Antioxidant Activity Evaluation in In Vitro Assays
The antioxidant potential of quinoline derivatives has been a subject of considerable interest, as oxidative stress is implicated in the pathogenesis of numerous diseases. The capacity of a compound to act as an antioxidant is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or inhibit lipid peroxidation.
Several studies have investigated the antioxidant properties of various quinoline derivatives, revealing that their activity is highly dependent on their substitution pattern. For instance, the modification of isatin (B1672199) through the Pfitzinger reaction to yield quinoline-4-carboxylic acid derivatives has been shown to enhance antioxidant activity. japsonline.com In one study, 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated a greater ability to donate hydrogen radicals compared to isatin, with an inhibition percentage of approximately 40.43% in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay at a concentration of 5 mg/L. japsonline.com
The presence of hydroxyl groups on the quinoline scaffold, particularly in the form of 4-hydroxy-2-quinolinone derivatives, has been associated with significant antioxidant activity. These compounds have been shown to be potent inhibitors of lipid peroxidation. For example, N-methyl and N-phenyl carboxamides derived from 4-amino-phenol exhibited 100% inhibition in an AAPH-induced lipid peroxidation assay. The position of the hydroxyl group is also critical; a para-phenolic group generally results in a more potent inhibitor than an ortho-phenolic group.
The antioxidant activity of quinoline derivatives has also been assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. In this assay, compounds derived from 4-amino-phenol showed the best activity, with inhibition values up to 77.3%.
While these studies provide a framework for understanding the antioxidant potential of the quinoline nucleus, direct experimental data on the antioxidant activity of this compound is not extensively documented. The specific contribution of the 4-methyl and 2-propyl substituents to the radical scavenging or lipid peroxidation inhibitory capacity of the quinoline core would need to be determined through dedicated in vitro assays such as DPPH, ABTS, or lipid peroxidation inhibition assays.
Table 3: In Vitro Antioxidant Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Assay | Result | Reference |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 40.43% inhibition at 5 mg/L | japsonline.com |
| 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | AAPH-induced lipid peroxidation | 100% inhibition | |
| 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | ABTS | 77.3% inhibition | |
| 4-hydroxy-N-(o-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | AAPH-induced lipid peroxidation | 32.8% inhibition |
Radical Scavenging Mechanisms (e.g., DPPH assay)
The antioxidant potential of quinoline derivatives is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in numerous disease pathologies. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized spectrophotometric method to assess the radical scavenging capacity of compounds. nih.gov In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant to the pale yellow hydrazine, with the change in absorbance measured to quantify the scavenging activity. nih.gov
The mechanism of radical scavenging by quinoline derivatives often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The efficiency of this process is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups can significantly enhance antioxidant activity. nih.gov
Several studies have demonstrated the DPPH radical scavenging activity of various quinoline derivatives. For example, a study on quinoline-hydrazone derivatives showed that the presence of a hydroxyl group was crucial for their antioxidant capacity. nih.gov Another study on 2-chloro-3-(substituted)-quinoline derivatives also reported significant DPPH radical scavenging activity. The percentage of radical scavenging activity for some of these derivatives is presented in the table below to illustrate the potential of the quinoline scaffold.
Table 1: DPPH Radical Scavenging Activity of Selected Quinoline Derivatives
| Compound | Concentration (mM) | % Radical Scavenging Activity |
|---|---|---|
| 2-chloro-6-methyl-quinoline-3-carbaldehyde | 0.2 | 85.15 |
| 2-chloro-8-methyl-quinoline-3-carbaldehyde | 0.2 | 84.65 |
| 2-chloro-6,8-dimethyl-quinoline-3-carbaldehyde | 0.2 | 92.96 |
This table is interactive. You can sort the data by clicking on the column headers.
Note: The data presented in this table is for illustrative purposes to show the antioxidant potential of the quinoline scaffold and does not represent data for this compound.
The structure-activity relationship studies suggest that electron-donating groups on the quinoline ring enhance the radical scavenging activity. idosi.org Therefore, it can be postulated that derivatives of this compound, if appropriately substituted with electron-donating moieties, could exhibit significant antioxidant properties through radical scavenging mechanisms.
Metal Ion Chelation Properties
The ability of compounds to chelate metal ions is another important aspect of their biological activity. Dysregulation of metal ion homeostasis is linked to various diseases, including neurodegenerative disorders. nih.gov Quinoline derivatives, particularly those with specific functional groups, have demonstrated the ability to form stable complexes with metal ions, thereby modulating their reactivity and bioavailability. tandfonline.com
The most prominent example within the quinoline class is 8-hydroxyquinoline (B1678124) and its derivatives, which are potent metal chelators. nih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate ligand that can effectively bind to various metal ions, such as Cu²⁺, Zn²⁺, and Fe²⁺. tandfonline.com This chelation can prevent the participation of these metal ions in detrimental redox reactions that generate reactive oxygen species.
The chelation process involves the formation of a coordination complex between the ligand (the quinoline derivative) and the central metal ion. The stability of this complex is crucial for its biological effect. The table below provides formation constants for metal chelates of a substituted 8-hydroxyquinoline derivative, illustrating the strength of these interactions.
Table 2: Formation Constants of Metal Chelates with 2-(2′-thienyl)-8-hydroxyquinoline
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Cu(II) | 9.39 | 9.00 |
| Ni(II) | 7.74 | 7.37 |
| Co(II) | 7.42 | 6.84 |
| Zn(II) | 7.62 | 7.15 |
This table is interactive. You can sort the data by clicking on the column headers.
Note: The data presented in this table is for a derivative of 8-hydroxyquinoline and serves to illustrate the metal chelating potential of the quinoline scaffold. It does not represent data for this compound.
While this compound itself does not possess the classic chelating structure of 8-hydroxyquinoline, its derivatives could be functionalized to include metal-binding moieties. The introduction of hydroxyl, carboxyl, or other suitable groups in proximity to the quinoline nitrogen could impart metal-chelating properties to this scaffold, opening avenues for the development of novel therapeutic agents that target metal-related pathologies.
Derivatization and Structural Modification Strategies for 4 Methyl 2 Propylquinoline and Its Analogues
Design and Synthesis of Novel Hybrid Quinoline (B57606) Scaffolds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, efficacy, or a modified selectivity profile. nih.gov This approach has been extensively applied to the quinoline nucleus to develop novel therapeutic agents. The synthesis of these hybrid scaffolds often involves multi-step reactions, including classical methods like the Doebner-von Miller reaction, Conrad-Limpach cyclocondensation, and modern techniques such as microwave-assisted organic synthesis (MAOS). nih.govderpharmachemica.com
One common approach is the fusion of a quinoline moiety with other heterocyclic rings known for their biological activities. For instance, quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial and antituberculosis properties. nih.gov The synthesis of these hybrids can be achieved by reacting quinoline derivatives with various sulfonyl chlorides or acid chlorides in the presence of a base. nih.gov Another example is the creation of quinoline-3,4-dihydropyrimidinone hybrids, designed as novel monastrol (B14932) analogs, which have shown potential cytotoxic effects on various cancer cell lines. ekb.eg The synthesis of these compounds is often accomplished through the Biginelli reaction. ekb.eg
The Vilsmeier-Haack procedure has been employed to synthesize pyrazole-pyridine-based quinoline hybrids. nih.gov This involves the formylation of quinoline hydrazones to create 4-formyl pyrazole (B372694) derivatives, which are then reacted with malononitrile (B47326) and thiophenol in a one-pot synthesis to yield 2-substituted quinoline derivatives. nih.gov Furthermore, the design of 8-hydroxyquinoline-indole hybrids has been explored for their potential as inhibitors of Aβ self-aggregation, relevant to Alzheimer's disease. mdpi.com
The following table summarizes various synthetic strategies for creating novel hybrid quinoline scaffolds.
Table 1: Synthetic Strategies for Novel Hybrid Quinoline Scaffolds
| Hybrid Scaffold Type | Synthetic Method | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| Quinoline-Piperazine | Nucleophilic Substitution | DIPEA, DCM, various sulfonyl/acid chlorides | nih.gov |
| Quinoline-3,4-dihydropyrimidinone | Biginelli Reaction | N/A | ekb.eg |
| Pyrazole-Pyridine-Quinoline | Vilsmeier-Haack Reaction | Formylation of quinoline hydrazones, malononitrile, thiophenol | nih.gov |
| 8-Hydroxyquinoline-Indole | Amide Coupling | EDCI, dry dichloromethane | mdpi.com |
Rational Design of Substituents for Enhanced In Vitro Biological Efficacy
The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. Rational design, often guided by structure-activity relationship (SAR) studies, is employed to introduce specific functional groups to enhance the desired biological efficacy.
For instance, in a series of 4-anilinoquinoline derivatives, the basicity of the side chain was found to be a critical factor for their inhibitory activity against the DNA methyltransferase enzyme DNMT1. nih.gov Compounds with strongly basic N-methylpyridinium side chains were effective only when linked via an NHCO group, whereas less basic side chains allowed for both NHCO and CONH linkers to be active. nih.gov This highlights the importance of the electronic properties of the substituents.
In the case of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives designed as selective COX-2 inhibitors, SAR data indicated that the COX inhibition was sensitive to the nature of substituents on the C-4 position of the quinoline ring. nih.govnih.gov Furthermore, increasing the lipophilicity of substituents at the C-7 and C-8 positions led to increased cytotoxicity against MCF-7 breast cancer cells. nih.govnih.gov
A quantitative structure-activity relationship (QSAR) study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives revealed that their antifungal activity is largely influenced by lipophilicity, as indicated by the cLogP value. neliti.com This suggests that modifying substituents to alter the lipophilicity of the molecule can be a viable strategy to enhance its antifungal potency.
The following table presents examples of rational substituent design and their impact on in vitro biological efficacy.
Table 2: Rational Design of Substituents and Their Biological Effects
| Quinoline Derivative Class | Substituent Modification | Target/Assay | Effect on Efficacy | Reference(s) |
|---|---|---|---|---|
| 4-Anilinoquinolines | Variation of side chain pKa | DNMT1 inhibition | Basicity of side chain influences activity | nih.gov |
| 4-(Imidazolylmethyl)quinolines | Increased lipophilicity at C-7/C-8 | Cytotoxicity against MCF-7 cells | Enhanced cytotoxicity | nih.govnih.gov |
| 4-Methyl-2-(p-substitutedphenyl)quinolines | Alteration of lipophilicity (cLogP) | Antifungal activity | Lipophilicity is a key determinant of potency | neliti.com |
Development of 4-Methyl-2-Propylquinoline-Based Ligands and Metal Complexes for Catalytic Research
The quinoline framework is not only important in medicinal chemistry but also serves as a versatile ligand scaffold for the development of transition metal complexes used in catalysis. rsc.org The nitrogen atom in the quinoline ring and other potential donor atoms introduced through substitution can coordinate with various metal ions, leading to complexes with unique catalytic properties. nih.gov
Schiff-base ligands derived from quinoline derivatives are of particular interest due to their ease of synthesis and ability to form stable complexes with a wide range of transition metals. mdpi.com These metal complexes have shown promise as catalysts in various organic transformations. For example, a Cu(II) complex of a Schiff-base ligand was found to be an effective catalyst for the Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives, with good yields. mdpi.com
The synthesis of these metal complexes typically involves the reaction of the quinoline-based ligand with a suitable metal salt, such as a metal sulfate (B86663) or acetate (B1210297), in an appropriate solvent like ethanol. nih.govmdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR, to elucidate their structure and coordination geometry. nih.govmdpi.com The catalytic activity of these complexes is then evaluated in specific chemical reactions.
The development of such catalysts is an active area of research, with efforts focused on tuning the electronic and steric properties of the quinoline ligand to control the reactivity and selectivity of the metal center.
Structural Modifications Aiming for Specific Receptor/Enzyme Interactions in In Vitro Assays
Targeted structural modifications of the quinoline scaffold are crucial for designing molecules that can interact with specific biological targets, such as receptors and enzymes, with high affinity and selectivity. This often involves the use of molecular modeling and docking studies to guide the design of new derivatives.
For example, 4-(imidazolylmethyl)quinoline derivatives were designed as selective COX-2 inhibitors. Molecular modeling studies suggested that the methylsulfonyl substituent could fit into the secondary pocket of the COX-2 active site and interact with Arg513. nih.govnih.gov This rational design led to compounds with potent and selective COX-2 inhibitory activity in in vitro assays. nih.govnih.gov
In another study, 4-amino-2-phenylquinazolines were designed as bioisosteres of 3-arylisoquinolinamines to act as topoisomerase I inhibitors. nih.gov Molecular docking studies were performed to understand the interaction of these compounds with the DNA-topo I complex, which helped in clarifying their mechanism of action. nih.gov
The introduction of specific functional groups at various positions of the quinoline ring can lead to interactions with key amino acid residues in the active site of a target enzyme or the binding pocket of a receptor. For instance, the modification of 4-hydroxy-2-quinolinone to a series of carboxamides led to the discovery of potent lipoxygenase (LOX) inhibitors. mdpi.com Docking studies revealed that these compounds bind to an alternative binding site of the enzyme. mdpi.com
The following table provides examples of structural modifications aimed at specific molecular targets.
Table 3: Structural Modifications for Specific Receptor/Enzyme Interactions
| Quinoline Derivative Class | Structural Modification | Target Enzyme/Receptor | Key Interaction/Finding | Reference(s) |
|---|---|---|---|---|
| 4-(Imidazolylmethyl)quinolines | Introduction of a methylsulfonyl group | COX-2 | Interaction with Arg513 in the active site | nih.govnih.gov |
| 4-Amino-2-phenylquinazolines | Bioisosteric replacement and substituent variation | Topoisomerase I | Improved DNA intercalation ability | nih.gov |
| 4-Hydroxy-2-quinolinone Carboxamides | Conversion of hydroxyl to carboxamide | Lipoxygenase (LOX) | Binding to an alternative enzyme site | mdpi.com |
Advanced Applications of 4 Methyl 2 Propylquinoline and Its Derivatives in Chemical Research
Development of Novel Catalytic Systems based on Quinoline (B57606) Structures
The rigid structure and the presence of a nitrogen atom make the quinoline motif an excellent foundation for designing ligands and catalysts for asymmetric synthesis and transition metal-catalyzed reactions. researchgate.netias.ac.in These catalytic systems are crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry.
Quinoline-based ligands can coordinate with various transition metals, including ruthenium, iridium, palladium, and copper, to form stable and effective catalysts. nih.govacs.orgacs.org For instance, chiral diamine ligands coordinated with ruthenium(II) have proven highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives themselves, producing chiral tetrahydroquinolines with excellent enantioselectivity. nih.gov The mechanism often involves a stepwise transfer of a proton and a hydride ion, with the stereochemical outcome controlled by the chiral environment created by the ligand. nih.gov
Furthermore, the quinoline scaffold is integral to organocatalysis, particularly in systems derived from Cinchona alkaloids like quinine (B1679958) and quinidine. researchgate.netresearchgate.netsigmaaldrich.com These molecules utilize the quinoline nitrogen as a basic site and other functional groups to act as bifunctional catalysts, activating both the nucleophile and the electrophile to control stereoselectivity in reactions such as Michael additions. researchgate.net The development of photoactive quinoline-based ligands is a more recent advancement, enabling "two-in-one" metallaphotoredox cross-couplings without the need for an external photocatalyst, streamlining complex bond formations under mild conditions. acs.org
| Catalyst/Ligand Class | Metal/Catalyst Type | Reaction Type | Key Findings |
| Chiral Ti(IV) Complex | Titanium | Inverse Electron Demand Diels-Alder | Facilitates asymmetric synthesis of tetrahydroquinoline derivatives. nih.gov |
| Cationic Ru(II)/Diamine Complexes | Ruthenium, Iridium | Asymmetric Hydrogenation | Highly effective for hydrogenating various quinoline substrates with excellent enantioselectivity. nih.gov |
| Cinchona Alkaloid Derivatives | Organocatalyst (Bifunctional) | Michael Addition, α-functionalization | Provides high enantiomeric excess through a cooperative catalysis mechanism. researchgate.netsigmaaldrich.com |
| Quinoline-Bipyridine Scaffold | Iron, Cobalt, Nickel, Copper | Metallaphotoredox Cross-Couplings | Acts as a photoactive ligand, enabling reactions without external photocatalysts. acs.org |
| Dipyridinyl Phosphine Ligands | Iridium | Asymmetric Hydrogenation | Ligand electronics significantly affect enantioselectivity in the hydrogenation of 8-hydroxyquinolines. polyu.edu.hk |
Research into Quinoline Scaffolds as Chemical Probes in Biological Systems
The inherent fluorescence and environmentally sensitive photophysical properties of the quinoline ring system make it an ideal scaffold for the design of chemical probes. crimsonpublishers.com These probes are indispensable tools for visualizing and quantifying specific analytes like metal ions, pH fluctuations, and biomolecules within complex biological systems, often in living cells. crimsonpublishers.comresearchgate.net
Quinoline-based fluorescent probes are frequently designed to detect biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. frontiersin.orgnanobioletters.comacs.orgnih.gov The design often incorporates a chelating unit appended to the quinoline fluorophore. Upon binding to the target metal ion, the probe's electronic structure is altered, leading to a detectable change in its fluorescence, such as an increase in intensity ("turn-on" response) or a shift in emission wavelength. nanobioletters.com For example, a quinolinyl-tetraphenylethene-based sensor was designed for Zn²⁺ detection, exhibiting an association constant of 1.67 x 10⁴ M⁻¹ and a distinct fluorescence enhancement upon binding. nanobioletters.com Another probe demonstrated a detection limit of 1.03 μM for copper ions. rsc.org
Beyond metal ions, quinoline derivatives have been engineered to be sensitive to pH, allowing for the mapping of intracellular pH gradients, which are crucial in cellular processes like endocytosis and apoptosis. researchgate.netnih.gov Researchers have also developed multiphoton fluorescent probes based on quinoline for the selective imaging of lipid droplets, which are important organelles for energy storage. crimsonpublishers.comresearchgate.netnih.gov These advanced probes offer advantages like deeper tissue penetration and lower phototoxicity compared to traditional one-photon probes, making them suitable for in vivo imaging. crimsonpublishers.comacs.org
| Probe Type | Target Analyte | Key Feature / Application |
| Quinoline-Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon ion binding in aqueous media. acs.org |
| Quinolinyl-Tetraphenylethene Sensor | Zn²⁺ | Selective detection with a notable increase in fluorescence emission. nanobioletters.com |
| 2-(2′-hydroxyphenyl) benzothiazole-Quinoline Conjugate | Hg²⁺ | Highly specific detection based on Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.com |
| Multiphoton Fluorescent Probe | Lipid Droplets | High selectivity and photon-stability for lipid droplet imaging in living cells. crimsonpublishers.comresearchgate.net |
| Quaternized Quinoline Derivative | pH | Acts as a ratiometric sensor, switching from red to green fluorescence with increasing pH for intracellular imaging. researchgate.net |
| Quinoline-o-phenylenediamine Derivative | Nitric Oxide (NO) | Two-photon probe with a 12-fold fluorescence enhancement for detecting NO in live cells and tissues. acs.org |
Exploration of Quinoline-Based Compounds as Lead Candidates in Drug Discovery Research (Pre-clinical, In Vitro Focus)
The quinoline scaffold is a prolific source of lead compounds in drug discovery, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects. nih.govekb.eg A significant body of preclinical, in vitro research focuses on synthesizing and evaluating novel quinoline derivatives to identify candidates with high potency and selectivity.
In oncology, quinoline derivatives have been extensively investigated as inhibitors of protein kinases, which are enzymes that play a critical role in cancer cell signaling and proliferation. ekb.egresearchgate.netijmphs.com Numerous derivatives have shown potent inhibitory activity against key kinases such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov For example, certain 4,6,7-substituted quinolines displayed potent c-Met kinase inhibition with IC₅₀ values as low as 19 nM. nih.gov Other quinoline-based compounds have been designed as tubulin polymerization inhibitors, disrupting the cellular microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells, with some derivatives showing IC₅₀ values in the sub-micromolar range against cell lines like HT29 and MDA-MB231. nih.govnih.gov
The urgent need for new antibiotics to combat antimicrobial resistance has also driven research into quinoline-based agents. tandfonline.combiointerfaceresearch.comnih.gov Synthetic quinoline derivatives have been evaluated against a panel of Gram-positive and Gram-negative bacteria, with some compounds exhibiting excellent Minimum Inhibitory Concentration (MIC) values, in some cases as low as 0.125–8 µg/mL. nih.govresearchgate.net These studies often explore the structure-activity relationship (SAR) to optimize the antibacterial potency of the quinoline core. nih.gov
| Compound Class | Target / Disease Area | In Vitro Model | Biological Activity (IC₅₀ / MIC) |
| 4-Anilinoquinoline Schiff's Base | Anticancer | HT29 (colon), MDA-MB231 (breast) cancer cells | IC₅₀: 4.7 µM (HT29), 4.6 µM (MDA-MB231) nih.gov |
| 6,7-Disubstituted-4-phenoxyquinolines | Anticancer (c-Met Kinase Inhibitor) | c-Met kinase assay, various cancer cell lines | IC₅₀: 0.59 nM - 1.86 nM (c-Met) researchgate.net |
| 7-tert-Butyl-substituted Quinoline | Anticancer (Tubulin Inhibitor) | MCF-7, HL-60, HCT-116, HeLa cancer cells | IC₅₀: 0.02 - 0.04 µM nih.gov |
| Quinolone-coupled Hybrid | Antibacterial | Gram-positive & Gram-negative strains | MIC: 0.125 - 8 µg/mL nih.gov |
| Sulfonamide-substituted Quinoline | Antibacterial (PDF Inhibitor) | Bacillus cereus, Staphylococcus, E. coli | MIC: 3.12 - 50 µg/mL tandfonline.comnih.gov |
| 3-Aryl-quinoline Derivatives | Anticancer (VEGFR-2 Inhibitor) | VEGFR-2 kinase assay | IC₅₀: 0.08 µM nih.gov |
Q & A
Q. What are the standard synthetic routes for 4-methyl-2-propylquinoline, and how can reaction conditions be optimized for yield?
- Methodological Answer: The synthesis of this compound typically employs the Skraup or Doebner-Miller quinoline synthesis, modified with alkylation steps to introduce the propyl and methyl groups. For example, cyclocondensation of aniline derivatives with α,β-unsaturated ketones under acidic conditions can yield the quinoline backbone, followed by Friedel-Crafts alkylation for substituent addition. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid or iodine), temperature (120–160°C), and reaction time (6–24 hrs) to mitigate side products like over-alkylated derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing between positional isomers (e.g., methyl/propyl substitution patterns). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity (>95%), while mass spectrometry (ESI-TOF) provides molecular weight validation (expected: ~215.3 g/mol). Differential Scanning Calorimetry (DSC) can verify melting points (reference range: 80–85°C) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Standard assays include:
- Antimicrobial Activity: Broth microdilution (MIC determination against Gram-positive/negative strains per CLSI guidelines).
- Antioxidant Capacity: DPPH radical scavenging assay (IC₅₀ quantification at 517 nm).
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Dose ranges should span 1–100 μM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design for this compound?
- Methodological Answer: Solubility in polar solvents (e.g., DMSO, ethanol) should be determined via shake-flask method (UV-Vis calibration curve). LogP (octanol-water partition coefficient) can predict membrane permeability; computational tools like ACD/Labs or experimental HPLC-derived retention times provide estimates. Low aqueous solubility (<0.1 mg/mL) may necessitate formulation with cyclodextrins or surfactants for in vivo studies .
Q. What storage conditions are recommended to maintain this compound’s stability?
- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Lyophilized samples are stable for >6 months, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Regular HPLC reanalysis (every 3 months) confirms stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer: Systematic modification of substituents (e.g., varying alkyl chain length, introducing electron-withdrawing groups) followed by bioactivity screening identifies critical pharmacophores. For example, replacing the methyl group with halogen atoms (Cl, Br) may enhance antimicrobial potency. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerase II) validates hypothesized binding modes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Cross-validate results using orthogonal assays (e.g., resazurin-based viability vs. ATP luminescence). Meta-analysis of published data with standardized normalization (e.g., % inhibition relative to controls) clarifies trends. For instance, conflicting cytotoxicity reports may reflect differential apoptosis induction pathways .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Methodological Answer: Transition from batch to flow chemistry improves reproducibility and reduces side reactions (e.g., dimerization). Chiral HPLC or SFC (Supercritical Fluid Chromatography) monitors enantiopurity, while asymmetric catalysis (e.g., BINAP-metal complexes) ensures stereocontrol during alkylation. Process Analytical Technology (PAT) tools like in-line FTIR track reaction progression .
Q. Which computational models predict this compound’s pharmacokinetic and toxicokinetic parameters?
- Methodological Answer: QSAR models (e.g., ADMET Predictor) estimate absorption (Caco-2 permeability), metabolism (CYP450 isoform interactions), and toxicity (hERG inhibition). Molecular dynamics simulations (GROMACS) assess blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., hepatic microsomal stability) .
Q. What experimental frameworks assess multi-target mechanisms of this compound in complex diseases (e.g., Alzheimer’s)?
- Methodological Answer:
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations in disease models (e.g., Aβ-treated neuronal cells). Network pharmacology (Cytoscape) integrates target interactions, while isobologram analysis quantifies synergies with existing drugs (e.g., donepezil). In vivo validation in transgenic animal models (e.g., APP/PS1 mice) confirms efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
